molecular formula C19H19N5O4S B2504871 methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 784186-87-4

methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2504871
CAS RN: 784186-87-4
M. Wt: 413.45
InChI Key: RFQFIBHXNGZLOE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a 1,2,4-triazole ring, a sulfanyl group, an acetyl group, an amino group, and a benzoate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. This compound could potentially undergo a variety of reactions, including nucleophilic substitutions, condensations, and redox reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure, combining a triazole ring, an amino group, and a benzoate moiety, suggests potential pharmacological activity. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel drugs. For instance, derivatives of this compound may exhibit antiviral, antibacterial, or anticancer properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, safety profile, and mechanism of action .

properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-27-15-9-5-12(6-10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-7-3-13(4-8-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQFIBHXNGZLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

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